molecular formula C11H14N2OS B8341461 N-methyl-2-pyridin-2-yloxolane-2-carbothioamide

N-methyl-2-pyridin-2-yloxolane-2-carbothioamide

Cat. No. B8341461
M. Wt: 222.31 g/mol
InChI Key: QGNOTTIQUOVMCT-UHFFFAOYSA-N
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Patent
US04379154

Procedure details

A mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 80 cc) is added dropwise and in the course of 15 minutes to a 1.6 M solution of n-butyllithium in hexane (75 cc), kept under a nitrogen atomosphere and at a temperature of about -60° C. A solution of 2-(pyrid-2-yl)-tetrahydrofuran (15 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 80 cc) is then added in the course of 20 minutes. After stirring for 30 minutes at the same temperature, a solution of methyl isothiocyanate (8.8 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47/53 by volume; 80 cc) is added in the course of 20 minutes. The reaction mixture is subsequently stirred for 45 minutes at about -60° C. and then for 1 hour whilst allowing the temperature to rise gradually to about 20° C. It is then run into a mixture of distilled water (600 cc) and ethyl acetate (400 cc). After decantation, the aqueous solution is extracted twice with ethyl acetate (800 cc in total). The organic extracts are combined, washed three times with distilled water (1500 cc in total), dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C. The product obtained (6.6 g) is dissolved in boiling diisopropyl ether (350 cc); decolourising charcoal (0.5 g) is added to the solution, which is filtered hot, and the filtrate is then cooled for 30 minutes at 0° C. The resulting crystals are filtered off, washed twice with diisopropyl ether (10 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. The product obtained (7.7 g) is combined with a product (0.8 g) prepared under the same conditions, and the combined product is dissolved in boiling ethanol (30 cc); decolourising charcoal (0.2 g) is added to the solution, which is filtered hot, and the filtrate is then cooled for 1 hour at 0° C. The resulting crystals are filtered off, washed twice with ethanol (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C. N-Methyl-2-(pyrid-2-yl)-tetrahydrofuran-2-carbothioamide (6 g), melting at 115° C., is thus obtained.
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
8.8 g
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
350 mL
Type
reactant
Reaction Step Seven
Quantity
0.5 g
Type
reactant
Reaction Step Eight
[Compound]
Name
product
Quantity
0.8 g
Type
reactant
Reaction Step Nine
Quantity
0.2 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C([Li])CCC.[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]1[CH2:16][CH2:15][CH2:14][O:13]1.[CH3:17][N:18]=[C:19]=[S:20].C(OC(C)C)(C)C.C>CCCCCC.C(O)C.C(OCC)(=O)C.O.O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:17][NH:18][C:19]([C:12]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]=2)[CH2:16][CH2:15][CH2:14][O:13]1)=[S:20]

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
75 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
15 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1OCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Six
Name
Quantity
8.8 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Seven
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Eight
Name
Quantity
0.5 g
Type
reactant
Smiles
C
Step Nine
Name
product
Quantity
0.8 g
Type
reactant
Smiles
Step Ten
Name
Quantity
0.2 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about -60° C
ADDITION
Type
ADDITION
Details
is then added in the course of 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
is added in the course of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture is subsequently stirred for 45 minutes at about -60° C.
Duration
45 min
WAIT
Type
WAIT
Details
for 1 hour whilst allowing
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise gradually to about 20° C
EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous solution is extracted twice with ethyl acetate (800 cc in total)
WASH
Type
WASH
Details
washed three times with distilled water (1500 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C
CUSTOM
Type
CUSTOM
Details
The product obtained (6.6 g)
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
FILTRATION
Type
FILTRATION
Details
is filtered hot
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with diisopropyl ether (10 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C
CUSTOM
Type
CUSTOM
Details
The product obtained (7.7 g)
CUSTOM
Type
CUSTOM
Details
prepared under the same conditions
DISSOLUTION
Type
DISSOLUTION
Details
the combined product is dissolved
FILTRATION
Type
FILTRATION
Details
is filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is then cooled for 1 hour at 0° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with ethanol (10 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC(=S)C1(OCCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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